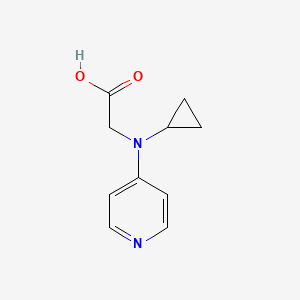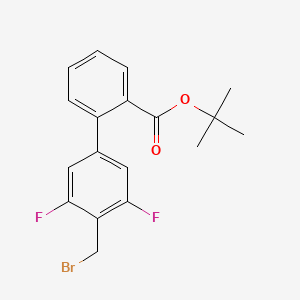![molecular formula C16H27NO4 B12989787 Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12989787.png)
Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[321]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate typically involves a multi-step process. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl chains .
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butoxycarbonyl group can be cleaved under certain conditions, revealing an active amino group that can participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((tert-butoxycarbonyl)amino)oxazole-5-carboxylate: This compound features a similar Boc-protected amino group but with an oxazole ring instead of a bicyclic structure.
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic scaffold but with a hydroxyl group and an azabicyclo structure.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)bicyclo[3.2.1]octane-1-carboxylate is unique due to its specific bicyclic structure and the presence of the Boc-protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C16H27NO4/c1-5-20-12(18)15-7-6-8-16(11-15,10-9-15)17-13(19)21-14(2,3)4/h5-11H2,1-4H3,(H,17,19) |
InChI Key |
ACMYFCSZRQZMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1)(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


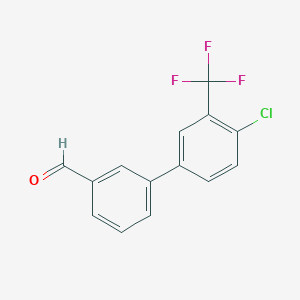
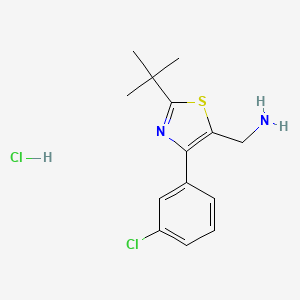
![5'-(Methylsulfonyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B12989718.png)
![8-Bromo-6-chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12989729.png)
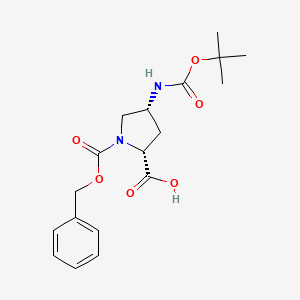
![4-Ethyl-2-methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B12989741.png)

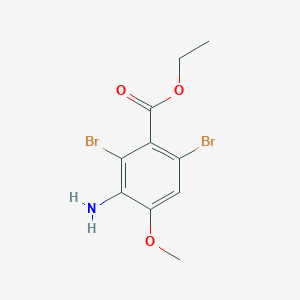
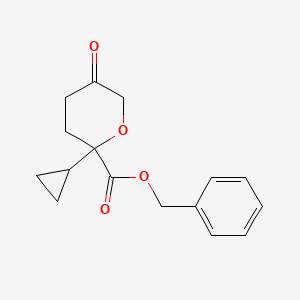
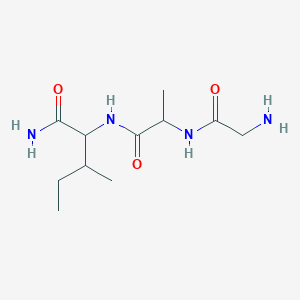
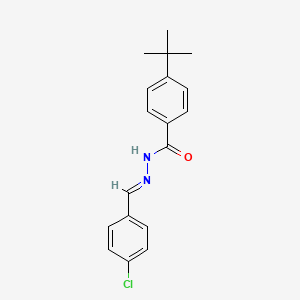
![[2,3'-Bipyridine]-6-carbonitrile](/img/structure/B12989778.png)
